Diethyl 2-(azetidin-3-yl)malonate
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Overview
Description
Diethyl 2-(azetidin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(azetidin-3-yl)malonate typically involves the alkylation of diethyl malonate with an azetidine derivative. One common method is the reaction of diethyl malonate with 3-azetidinyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(azetidin-3-yl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted azetidines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Solvents: Ethanol, tetrahydrofuran (THF)
Catalysts: Acid catalysts for hydrolysis reactions
Major Products Formed
Alkylation: Monoalkylated or dialkylated malonates
Hydrolysis: Carboxylic acids
Decarboxylation: Substituted azetidines
Scientific Research Applications
Diethyl 2-(azetidin-3-yl)malonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of diethyl 2-(azetidin-3-yl)malonate involves the formation of reactive intermediates, such as enolates, which can undergo nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Diethyl 2-(azetidin-3-yl)malonate can be compared with other malonate derivatives and azetidine-containing compounds:
Diethyl malonate: Lacks the azetidine ring, making it less versatile in certain synthetic applications.
Azetidin-3-yl acetic acid: Similar structure but with a carboxylic acid group instead of the malonate ester, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the malonate ester and azetidine ring, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
diethyl 2-(azetidin-3-yl)propanedioate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)8(7-5-11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
QODHHXJBAOOZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CNC1)C(=O)OCC |
Origin of Product |
United States |
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